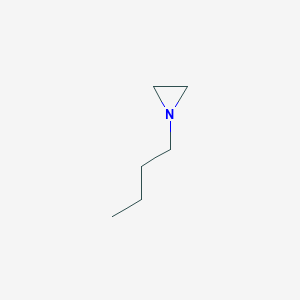

Aziridine, 1-butyl-

Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. openmedicinalchemistryjournal.comwisdomlib.org These compounds form a vital and extensive class in organic chemistry, with their structural and functional diversity playing a crucial role in numerous scientific and industrial fields. openmedicinalchemistryjournal.comfrontiersin.org Their significance is underscored by their widespread presence in natural products, including vitamins, alkaloids, and antibiotics, as well as in a vast array of synthetic molecules. frontiersin.orgnih.gov

In the realm of medicine, nitrogen heterocycles are foundational. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule pharmaceuticals contain a nitrogen heterocycle, making them privileged structures in drug design. openmedicinalchemistryjournal.commsesupplies.com Their ability to form hydrogen bonds with biological targets is a key factor in their therapeutic applications. nih.gov Beyond pharmaceuticals, these compounds are integral to modern agrochemicals, with over 70% of crop protection agents featuring heterocyclic structures with nitrogen atoms. msesupplies.com Their applications also extend to polymers, dyes, corrosion inhibitors, and as versatile building blocks and ligands in organic synthesis and catalysis. openmedicinalchemistryjournal.comfrontiersin.orgmsesupplies.com The continuous development of new synthetic methods for these compounds highlights their enduring importance in chemistry. frontiersin.org

Structural Characteristics and Intrinsic Ring Strain of the Aziridine (B145994) Moiety

Aziridines are three-membered heterocyclic compounds containing one nitrogen atom and two carbon atoms in a saturated ring. wikipedia.orgutoronto.ca The parent compound of this class is aziridine (C₂H₅N). wikipedia.org The defining structural feature of the aziridine ring is its significant ring strain, a consequence of its geometry. utoronto.casolubilityofthings.com The internal bond angles are approximately 60°, a substantial deviation from the ideal tetrahedral bond angle of 109.5°. wikipedia.orgjchemlett.comresearchgate.net This angle strain, calculated to be about 26.8 kcal/mol, makes the ring susceptible to cleavage. utoronto.ca

This inherent strain is a primary driver of the aziridine moiety's reactivity. ontosight.ai Aziridines are effective substrates in ring-opening reactions when attacked by a wide range of nucleophiles, as this process relieves the strain. wikipedia.orgresearchgate.net This reactivity makes them valuable intermediates for synthesizing more complex molecules. solubilityofthings.comjchemlett.com Furthermore, the angle strain increases the energy barrier to nitrogen inversion, which can allow for the isolation of stable cis and trans invertomers in substituted aziridines. wikipedia.org Due to the increased s-character of the nitrogen's free electron pair, aziridine is also less basic (pKa of the conjugate acid is 7.9) than comparable acyclic aliphatic amines. wikipedia.org

| Property | Value | Significance |

|---|---|---|

| Internal Bond Angles | ~60° wikipedia.orgjchemlett.com | Significant deviation from the ideal 109.5°, leading to high angle strain. wikipedia.orgresearchgate.net |

| Ring Strain Energy | ~26.8 kcal/mol utoronto.ca | Drives the high reactivity of the ring, particularly in ring-opening reactions. wikipedia.orgutoronto.ca |

| Nitrogen Inversion Barrier | Increased wikipedia.org | Allows for the potential isolation of stable invertomers. wikipedia.org |

| pKa (Conjugate Acid) | 7.9 wikipedia.org | Indicates lower basicity compared to acyclic amines due to increased s-character of the nitrogen lone pair. wikipedia.org |

Historical Context of Aziridine Research and its Relevance to 1-Butylaziridine

The history of aziridine chemistry began in 1888 with the first synthesis of the parent compound, aziridine, by chemist Siegmund Gabriel. wikipedia.orgjchemlett.com Early research focused on understanding the fundamental properties and reactivity of this novel heterocyclic system. jchemlett.com Over time, chemists developed numerous synthetic routes to aziridines and began to explore their utility as synthetic intermediates. rsc.orgnih.gov Despite having similar ring strain to their oxygen-containing analogs, epoxides, aziridines were sometimes considered more challenging to work with, limiting their application in some areas. nih.gov

The development of N-substituted aziridines, such as Aziridine, 1-butyl-, represents a significant expansion of this chemical class. rsc.org Substitution on the nitrogen atom can modulate the electronic and steric properties of the ring, influencing its stability and reactivity. solubilityofthings.com For instance, the presence of a bulky tert-butyl group in 1-tert-butylaziridine (B14163971) provides steric hindrance that makes the compound less reactive than unsubstituted aziridines and can prevent termination reactions during polymerization. solubilityofthings.comresearchgate.net Research into the polymerization of N-alkyl aziridines has shown that these monomers can undergo cationic ring-opening polymerization (CROP) to produce polymers like polyethylenimine (PEI). rsc.orgua.edu However, simple N-substituted aziridines, like N-(n-butyl)aziridine, often polymerize only to low conversions due to side reactions that form stable, non-strained piperazinium salts. rsc.org This specific reactivity highlights the importance of the N-substituent in directing the chemical behavior of the aziridine ring, a central theme in the ongoing study of these versatile heterocycles.

Structure

3D Structure

Properties

CAS No. |

1120-85-0 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

1-butylaziridine |

InChI |

InChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3 |

InChI Key |

XIEJPTDTTYFCJM-UHFFFAOYSA-N |

SMILES |

CCCCN1CC1 |

Canonical SMILES |

CCCCN1CC1 |

Other CAS No. |

1120-85-0 |

Synonyms |

1-Butylaziridine |

Origin of Product |

United States |

Synthetic Methodologies for Aziridine, 1 Butyl

Classical and Established Synthetic Routes to Aziridines

A classical approach to the synthesis of 1-butylaziridine involves the reaction of N-(n-butyl)-ethanolamine with chlorosulfonic acid. chemicalbook.com This method, following the principles outlined by Elderfield and his collaborators, proceeds via the formation of a sulfate (B86663) ester intermediate, which then undergoes intramolecular cyclization upon treatment with a base to yield the aziridine (B145994) ring.

In a typical procedure, N-(n-butyl)-ethanolamine is treated with chlorosulfonic acid, which acts as a sulfonating agent. chemrxiv.org The resulting N-(n-butyl)-2-aminoethyl hydrogen sulfate is then cyclized by the action of a strong base, such as sodium hydroxide. The base deprotonates the amine, and the resulting anion displaces the sulfate group in an intramolecular nucleophilic substitution to form the three-membered aziridine ring. A reported yield for this transformation is approximately 30%. chemicalbook.com

| Reactants | Reagents | Product | Yield |

| N-(n-butyl)-ethanolamine | 1. Chlorosulfonic acid 2. Sodium hydroxide | 1-Butylaziridine | ~30% |

| A representative table of the Elderfield et al. method for 1-butylaziridine synthesis. |

The reaction between primary amines, such as butylamine (B146782), and ethylene (B1197577) oxide can serve as a route to the corresponding N-substituted ethanolamines. While this reaction primarily yields N-butylethanolamine, subsequent chemical steps are required to form the aziridine. The dominant industrial method for producing similar compounds involves the reaction of butyl alcohol with ethylene oxide. globallcadataaccess.org The reaction of butylamine with ethylene carbonate, a derivative of ethylene oxide, has also been studied for the synthesis of other nitrogen-containing compounds. researchgate.net

The intramolecular cyclization of N-substituted-2-haloethylamines is a fundamental method for aziridine synthesis. In the case of 1-butylaziridine, this involves the dehydrochlorination of N-butyl-2-chloroethylamine. researchgate.net This process is typically carried out in the presence of a base. The base removes the acidic proton from the amine, generating an amide anion which then displaces the chloride ion in an intramolecular Williamson ether-like synthesis to form the aziridine ring. A one-pot, two-stage process for producing similar polymers from 2-chloroethylamine (B1212225) has been reported, where aziridine is formed as a key intermediate. researchgate.net

The Wenker synthesis is a well-established method for preparing aziridines from β-amino alcohols. wikipedia.orggoogle.com This two-step process begins with the reaction of a β-amino alcohol with sulfuric acid at elevated temperatures to form a sulfate ester. wikipedia.org In the second step, treatment with a strong base, like sodium hydroxide, induces intramolecular cyclization to the aziridine. wikipedia.orgyoutube.com

For the synthesis of 1-butylaziridine, the starting material would be N-butylethanolamine. The reaction with sulfuric acid would produce the corresponding aminoethyl hydrogen sulfate ester. Subsequent treatment with a base would then yield 1-butylaziridine. This method avoids some of the waste disposal issues associated with other routes and has a high atom economy. rsc.org Modified procedures using lower temperatures can improve the yield of the intermediate sulfate ester. wikipedia.org

| Starting Material | Reagents | Intermediate | Product |

| N-butylethanolamine | 1. Sulfuric Acid 2. Sodium Hydroxide | N-butyl-2-aminoethyl hydrogen sulfate | 1-Butylaziridine |

| Summary of the Wenker synthesis for 1-butylaziridine. |

Reduction of N-Butyl-2-chloroethylamine

Modern Approaches and Catalytic Methods in Aziridine Synthesis

Modern synthetic chemistry has focused on developing more efficient and selective methods for aziridine synthesis, particularly through catalytic pathways.

The direct aziridination of olefins is a powerful and atom-economical method for constructing the aziridine ring. organic-chemistry.org This approach involves the transfer of a nitrene or nitrene equivalent to an alkene. Various transition metal catalysts, including those based on rhodium, copper, and iron, have been developed to facilitate this transformation. organic-chemistry.orgnih.govconicet.gov.ar

One approach involves the use of a nitrogen source, such as a N-sodio-N-chloro-sulfonamide, and a catalyst like phenyltrimethylammonium (B184261) tribromide (PTAB). google.com The catalyst facilitates the addition of the nitrogen source to the olefin, forming a β-bromo-N-substituted intermediate, which then cyclizes to the aziridine. google.com Rhodium(II) catalysts have also been shown to be highly effective for the direct aziridination of olefins using O-(sulfonyl)hydroxylamines as the aminating agents. organic-chemistry.org Another efficient method utilizes sulfamate (B1201201) esters in combination with a rhodium catalyst and a terminal oxidant to promote the nitrogen atom transfer. nih.gov

The choice of olefin, nitrogen source, and catalyst system can influence the stereospecificity and yield of the resulting aziridine. For the synthesis of 1-butylaziridine, this would involve the aziridination of ethene with a butyl-substituted nitrogen source, although this specific transformation is less commonly detailed than those involving more complex olefins.

| Olefin | Nitrogen Source | Catalyst | Product |

| Ethene | Butyl-substituted nitrene precursor | Transition Metal (e.g., Rh, Cu) | 1-Butylaziridine |

| Generalized scheme for the catalytic aziridination to form 1-butylaziridine. |

Conclusion

Synthesis of Activated Aziridine Derivatives for Polymerization

For aziridines to undergo controlled anionic ring-opening polymerization (AROP), the nitrogen atom must be "activated" by an electron-withdrawing group. This activation enhances the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack, and stabilizes the propagating anionic species.

Synthesis of N-Sulfonyl-activated Aziridines

N-sulfonylaziridines are a prominent class of activated monomers for AROP. The sulfonyl group effectively withdraws electron density from the nitrogen atom, facilitating the polymerization process. A common method for the synthesis of N-sulfonylaziridines is the reaction of a vicinal amino alcohol with a sulfonyl chloride, followed by a base-mediated cyclization, a variant of the Wenker synthesis.

For example, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz), a monomer with a readily cleavable sulfonyl group, has been synthesized for the preparation of well-defined polymers. The anionic ring-opening polymerization of such monomers, often initiated by strong bases like potassium hexamethyldisilazide (KHMDS) deprotonating a sulfonamide initiator, allows for the synthesis of linear poly(N-sulfonylaziridine)s with controlled molecular weights and low dispersities. The polymerization proceeds via a living anionic mechanism, where the sulfonyl group stabilizes the propagating anion.

The general synthetic approach for N-tosylaziridines involves the reaction of an amino alcohol with tosyl chloride. This leads to the formation of a tosylated intermediate which, upon treatment with a base such as aqueous potassium hydroxide, undergoes intramolecular cyclization to yield the N-tosylaziridine.

Synthesis of N-tert-Butyloxycarbonyl (BOC)-activated Aziridine (BocAz)

The tert-butyloxycarbonyl (Boc) group offers an alternative to the sulfonyl group for activating aziridines for AROP. A key advantage of the Boc group is its susceptibility to cleavage under relatively mild acidic conditions, which is often challenging for N-sulfonyl groups.

The synthesis of tert-butyl aziridine-1-carboxylate (BocAz) can be achieved by reacting aziridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting Boc-activated aziridine can undergo anionic ring-opening polymerization. The polymerization of BocAz has been reported to yield linear poly(BocAz), although the attainable molecular weight can be limited by the polymer's solubility in solvents compatible with AROP. The polymerization can be initiated under conditions similar to those used for N-sulfonylaziridines, for instance, using an initiator generated in situ from a sulfonamide and KHMDS in a solvent like DMF.

Ring-Opening Reactions of Aziridines

The chemistry of aziridines is dominated by nucleophilic ring-opening reactions, a consequence of the significant ring strain, which is approximately 27 kcal/mol. acs.org This strain facilitates the cleavage of the carbon-nitrogen or carbon-carbon bonds within the ring upon interaction with various reagents.

Nucleophilic Ring-Opening Pathways

The ring-opening of aziridines can be initiated by a wide array of nucleophiles, including heteroatomic nucleophiles like amines, alcohols, and thiols, as well as carbon-based nucleophiles such as carbanions and organometallic reagents. acs.orgmdpi.comscilit.com For non-activated aziridines, such as Aziridine, 1-butyl-, a strong nucleophile or acid catalysis is typically required to facilitate the ring-opening process. nih.gov The regioselectivity of the nucleophilic attack, meaning which of the two ring carbons is attacked, is influenced by the substituents on the aziridine ring. nih.gov In many cases, the attack occurs at the less sterically hindered carbon atom. acs.org

The reactivity of the aziridine ring towards nucleophiles can be enhanced by the presence of an activating group on the nitrogen atom. nih.gov These electron-withdrawing groups stabilize the negative charge that develops during the reaction and make the nitrogen a better leaving group. nih.gov

Acid-Catalyzed Ring-Opening and Formation of Piperazines

In the presence of acids, the nitrogen atom of the aziridine ring can be protonated, forming a more reactive aziridinium (B1262131) ion. This activation facilitates ring-opening by even weak nucleophiles. libretexts.org The acid-catalyzed ring-opening of 1-alkylaziridines, such as Aziridine, 1-butyl-, can lead to the formation of 1,4-dialkylpiperazines. lookchem.com

It has been demonstrated that hydrohalic acids (HI, HBr, HCl) in solvents like 2-propanone or 2-butanone (B6335102) can catalyze the dimerization of 1-alkylaziridines to yield the corresponding 1,4-dialkylpiperazines with high efficiency. lookchem.com The effectiveness of the acid catalyst follows the order HI > HBr > HCl. lookchem.com The proposed mechanism involves the initial formation of a 1-alkylaziridinium salt, which then reacts with another molecule of the 1-alkylaziridine. The presence of a halide ion is crucial for piperazine (B1678402) formation; acids with non-nucleophilic counter-ions like perchloric acid or p-toluenesulfonic acid tend to promote polymerization instead. lookchem.com The solvent also plays a significant role, with less polar solvents favoring piperazine formation over polymerization. lookchem.comacs.org In some cases, aziridines bearing two aromatic substituents have been observed to form piperazines through an unexpected dimerization reaction. shu.ac.uk

Stereochemical Outcomes in Ring-Opening Processes

The stereochemistry of ring-opening reactions of aziridines is a critical aspect, determining the spatial arrangement of the atoms in the final product. In many instances, the ring-opening proceeds via an S(_N)2-type mechanism, which results in an inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. acs.orgmdpi.com This means that if the carbon atom had a specific three-dimensional arrangement before the reaction, it will be the opposite in the product.

However, controlling the stereochemical outcome can be challenging, especially in Lewis acid-promoted reactions. acs.orgmdpi.comscilit.com The specific substituents on the aziridine ring and the nature of the nucleophile and catalyst all play a role in determining the regio- and stereochemistry of the product. nih.gov For example, in palladium-catalyzed ring-opening cross-coupling reactions, the choice of phosphine (B1218219) ligand can influence which carbon of the aziridine ring interacts with the metal center, thereby directing the stereochemical outcome. acs.org

Polymerization Behavior of Aziridines

Aziridines, including N-substituted derivatives like Aziridine, 1-butyl-, are known to undergo polymerization, primarily through a cationic mechanism. This process leverages the ring strain of the monomer to drive the formation of long polymer chains.

Cationic Ring-Opening Polymerization (CROP) of N-Substituted Aziridines

The cationic ring-opening polymerization (CROP) of N-substituted aziridines is a chain-growth process initiated by cationic species. wikipedia.org The propagation step involves the nucleophilic attack of the nitrogen atom of a monomer molecule on the strained cyclic ammonium (B1175870) salt at the end of the growing polymer chain. acs.org The driving force for this reaction is the relief of the ring strain upon opening. acs.org

For N-alkylaziridines, the resulting polymer contains nucleophilic tertiary amine groups in its backbone. acs.org This can lead to a termination reaction where these polymer amines compete with the monomer to react with the active growing chain end. acs.orgrsc.org This results in the formation of a non-strained quaternary ammonium salt, which is generally unreactive and halts the polymerization process. rsc.org

Mechanistic Studies and Challenges in Polymerization Control

A significant challenge in the CROP of N-substituted aziridines is controlling the polymerization process to achieve high molecular weight polymers with a narrow molecular weight distribution. rsc.org The primary issue is the irreversible termination reaction caused by the nucleophilic attack of the polymer's tertiary amine groups on the active aziridinium chain ends. rsc.org This termination is a significant side reaction that competes with the propagation step. acs.org

The ratio of the rate of propagation (k(_p)) to the rate of termination (k(_t)) is a critical factor. acs.orgrsc.org If this ratio is not sufficiently high, the polymerization will cease before all the monomer is consumed, leading to low molecular weight polymers. acs.org For instance, the reaction of N-(n-butyl)aziridine with an initiator in acetone (B3395972) can lead to the formation of the piperazinium cation in high yield with no detectable polymerization, highlighting the competition between dimerization and polymerization. rsc.org

However, in some cases, such as with 1-tert-butylaziridine (B14163971), the bulky tert-butyl group provides steric hindrance around the nitrogen atoms in the polymer chain. acs.org This steric shielding can prevent the nucleophilic attack of the polymer on the active species, effectively eliminating the termination reaction and allowing for a "living" polymerization, where the polymer chains continue to grow as long as monomer is available. acs.org

Formation of Branched Polyethyleneimine (bPEI)

Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines

While unsubstituted aziridines primarily undergo CROP, anionic ring-opening polymerization (AROP) becomes feasible when the aziridine nitrogen is attached to an activating electron-withdrawing group. rsc.orguni-mainz.de This activation is crucial as the decreased electronegativity of nitrogen in an unsubstituted aziridine ring prevents nucleophilic attack in AROP. rsc.org

To facilitate AROP, the acidic proton on the nitrogen of the aziridine ring must be replaced with an activating group. rsc.org Sulfonyl groups are commonly used for this purpose, acting as both an activating and a protecting group. mpg.de The electron-withdrawing nature of the sulfonyl group makes the aziridine ring more susceptible to nucleophilic attack. mpg.dempg.de This strategy has been employed to synthesize a variety of polysulfonamides from N-sulfonyl-activated aziridines. mpg.de

Another effective activating group is the tert-butyloxycarbonyl (BOC) group. mdpi.comnsf.gov The BOC group activates the aziridine for AROP and allows for the synthesis of poly(BocAz) chains. mdpi.comnsf.gov A key advantage of the BOC group is that it can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield linear polyethyleneimine. mdpi.comnsf.gov

AROP of activated aziridines provides a pathway to synthesize well-defined linear polyamines, such as linear polyethyleneimine (LPEI). mpg.deacs.org This method offers better control over the polymer architecture compared to the CROP of unsubstituted aziridine, which produces branched structures. technologypublisher.com The synthesis of LPEI through AROP typically involves the polymerization of N-sulfonyl or N-BOC protected aziridines, followed by a deprotection step to remove the activating groups. mdpi.comacs.orgtechnologypublisher.com While the deprotection of polysulfonamides can be challenging, often requiring harsh conditions, the removal of the BOC group is generally more straightforward. mdpi.comnsf.govmpg.de

The living nature of AROP of activated aziridines allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgacs.org

The nature of the activating group and any substituents on the aziridine ring significantly influences the polymerization kinetics and the properties of the resulting polymer. The electron-withdrawing strength of the N-substituent directly correlates with the propagation rate coefficient. mpg.deacs.org This allows for the design of sequence-controlled gradient copolymers by polymerizing a mixture of different aziridine monomers in a single pot. uni-mainz.deacs.org

The solubility of the resulting polymer can also be affected by the substituents. For instance, in the AROP of tert-butyl aziridine-1-carboxylate (BocAz), the resulting poly(BocAz) has poor solubility in solvents compatible with AROP, which can limit the achievable molecular weight as the polymer precipitates during the reaction. mdpi.comnsf.gov Similarly, the polymerization of some N-sulfonylaziridines can lead to polymers with decreased solubility as the degree of polymerization increases, resulting in broader molar mass dispersities. acs.org

Controlled Synthesis of Linear Polyamines (e.g., Linear Polyethyleneimine, LPEI)

Organoborane-Amine Complex Initiated Polymerization Systems

While not as extensively documented for Aziridine, 1-butyl- specifically, organoborane-amine complexes have been explored as initiators for the polymerization of other monomers. Further research is needed to fully understand their applicability and mechanisms in the context of 1-butylaziridine polymerization.

Cycloaddition Reactions Involving Aziridine, 1-butyl-

The strained three-membered ring of aziridines makes them valuable substrates in a variety of chemical reactions, including cycloadditions. These reactions allow for the construction of larger, more complex heterocyclic structures.

The reaction of N-alkyl aziridines, such as Aziridine, 1-butyl-, with carbon dioxide (CO2) or carbon disulfide (CS2) is an atom-economical method for synthesizing valuable five-membered heterocyclic compounds like 1,3-oxazolidin-2-ones and 1,3-thiazolidine-2-thiones, respectively. unimi.itorganic-chemistry.org These products are significant scaffolds in medicinal chemistry and materials science. unimi.it The thermodynamic stability of CO2 necessitates the use of catalysts to facilitate its cycloaddition with aziridines. unimi.it

Various catalytic systems have been developed to promote these cycloaddition reactions under mild conditions. Amidato-stabilized lanthanide amide complexes, for instance, have proven effective in catalyzing the cycloaddition of both CO2 and CS2 to aziridines, yielding the corresponding oxazolidinones and thiazolidine-2-thiones in good yields. organic-chemistry.orgnih.gov Similarly, simple ammonium ferrates can catalyze the coupling of CO2 with N-substituted aziridines at room temperature and atmospheric pressure. unimi.it For the cycloaddition with CS2, novel [Dy24] nano-cages housed in metal-organic frameworks (MOFs) have demonstrated high efficacy, particularly when used with a tetrabutylammonium (B224687) bromide (TBAB) co-catalyst. rsc.org Metal-free approaches have also been explored, including the use of ionic liquids like 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane bromide ([C4DABCO]Br) or micellar systems, which avoid the need for organic solvents. sciengine.comchemrxiv.org

The table below summarizes various catalytic systems used for the cycloaddition of CO2 and CS2 with N-substituted aziridines.

Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the mechanisms of cycloaddition reactions involving aziridines. For the cycloaddition of CO2 catalyzed by a purine/HI system, a three-step mechanism is proposed:

Ring-opening of the aziridine: This initial step is promoted by a co-catalyst, such as an iodide ion, which attacks one of the aziridine ring carbons. researchgate.net

CO2 Insertion: The opened intermediate reacts with carbon dioxide. This step is often found to be barrierless. researchgate.net

Ring-closure: An intramolecular reaction occurs to form the final five-membered oxazolidinone ring. researchgate.net

Computational studies comparing the cycloaddition of CO2 and CS2 with N-alkyl aziridines (such as Aziridine, 1-butyl-) mediated by metal-free porphyrin-based systems have also been conducted. cnr.itrsc.org These investigations revealed that the reaction mechanism is similar for both CO2 and CS2. The nature of the substituent on the nitrogen atom influences the reaction energetics; the energy barrier for the initial nucleophilic attack by the catalyst is lower for N-butylaziridine compared to N-aryl aziridines. rsc.org Furthermore, these theoretical results suggest that the formation of thiazolidine-2-thiones (from CS2) is thermodynamically more favorable than the synthesis of oxazolidin-2-ones (from CO2). cnr.it

Cycloaddition with Carbon Dioxide (CO2) and Carbon Disulfide (CS2)

Other Significant Chemical Transformations

Non-activated aziridines, like Aziridine, 1-butyl-, can be activated towards nucleophilic attack through reaction with electrophilic alkylating agents or halides. mdpi.com This activation typically involves the formation of a more reactive aziridinium ion intermediate. mdpi.comgoogle.com Electrophiles such as alkyl halides (e.g., methyl iodide), acyl halides, and trialkylsilyl halides are commonly used for this purpose. mdpi.com

The reaction of an aziridine with an alkylating agent like methyl trifluoromethanesulfonate (B1224126) (MeOTf) leads to the formation of a stable aziridinium ion. mdpi.com This highly strained, positively charged intermediate is then susceptible to ring-opening by a wide range of nucleophiles. mdpi.com The nucleophilic attack can occur at either of the ring carbons, leading to substituted amine products. mdpi.comlibretexts.org For example, the reaction of silyl-substituted aziridines with hydrogen halides or trimethylsilyl (B98337) halides results in ring-opening to give the β-addition product. open.ac.uk

Spectroscopic Characterization and Computational Studies of Aziridine, 1 Butyl

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise structure of Aziridine (B145994), 1-butyl-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. youtube.comlibretexts.org In ¹H NMR, the chemical shifts, multiplicities, and integration of the signals provide information about the different proton environments within Aziridine, 1-butyl-. youtube.com Similarly, ¹³C NMR spectroscopy identifies the unique carbon atoms in the molecule. libretexts.orgsavemyexams.com The signals in a ¹³C NMR spectrum are typically sharp singlets, and their chemical shifts are indicative of the carbon's local electronic environment. libretexts.orgsavemyexams.com

For Aziridine, 1-butyl-, the expected NMR signals can be assigned to the protons and carbons of the butyl group and the aziridine ring. Data from NMR databases can provide specific chemical shift values for these nuclei. uni-koeln.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aziridine, 1-butyl-

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| H (on C attached to N) | ¹H | 2.5 - 3.0 |

| H (on aziridine ring) | ¹H | 1.0 - 1.5 |

| H (on terminal CH₃) | ¹H | 0.9 |

| C (on C attached to N) | ¹³C | 40 - 50 |

| C (on aziridine ring) | ¹³C | 20 - 30 |

| C (on butyl chain) | ¹³C | 10 - 40 |

Note: These are general predicted ranges and can vary based on the solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bruker.comrtilab.comthermofisher.com The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds within the molecule. rtilab.com For Aziridine, 1-butyl-, characteristic IR bands would include C-H stretching and bending vibrations for the alkyl chain and the aziridine ring, as well as C-N stretching vibrations. FT-IR offers higher sensitivity and resolution compared to traditional dispersive IR spectroscopy. bruker.com

Table 2: Characteristic IR Absorption Bands for Aziridine, 1-butyl-

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C-H (Aziridine Ring) | Stretching | ~3000 |

| C-N | Stretching | 1000 - 1250 |

| N-H (if present as impurity) | Stretching | 3300 - 3500 |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. weebly.com It provides information about the molecular weight and elemental composition of a compound. weebly.comuni-saarland.de The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the intact molecule. uni-saarland.de Fragmentation patterns, which result from the breakdown of the molecular ion, can offer clues about the molecule's structure. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. researchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, often generating multiply charged ions. umich.edunih.gov

For Aziridine, 1-butyl- (C₆H₁₃N), the nominal molecular weight is 99 g/mol . nih.gov HRMS would provide a more precise mass, for example, 99.1048 Da. nih.gov The mass spectrum would show a molecular ion peak at m/z 99 and various fragment ions corresponding to the loss of alkyl fragments.

Table 3: Mass Spectrometry Data for Aziridine, 1-butyl-

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃N | nih.gov |

| Molecular Weight (Nominal) | 99 g/mol | nih.gov |

| Exact Mass | 99.1048 Da | nih.gov |

| Major Fragment Ions (m/z) | 84, 70, 56, 43 |

Computational and Theoretical Investigations

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into molecular properties and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. epfl.ch DFT calculations are widely employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. cnr.itstackexchange.comresearchgate.net This process yields accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

For Aziridine, 1-butyl-, DFT calculations can be used to determine its most stable three-dimensional conformation. The results of these calculations can then be compared with experimental data, if available, to validate the theoretical model. cnr.it The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Table 4: Calculated Geometrical Parameters for Aziridine, 1-butyl- from DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (ring) | ~1.48 Å |

| Bond Length | C-C (ring) | ~1.49 Å |

| Bond Length | N-C (butyl) | ~1.47 Å |

| Bond Angle | C-N-C (ring) | ~60° |

| Bond Angle | H-C-H (ring) | ~116° |

Note: These are typical values and can vary depending on the specific DFT functional and basis set used in the calculation.

Determination of Quantum Chemical Parameters and Reactivity Indices (e.g., Electrophilicity Index)

Quantum chemical calculations can be used to determine a variety of parameters that describe a molecule's reactivity. chemrxiv.org These reactivity indices, derived from the electronic structure, help in predicting how a molecule will behave in a chemical reaction.

The electrophilicity index is one such parameter that quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness, which are in turn related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies can provide values for these parameters, offering a quantitative measure of the reactivity of Aziridine, 1-butyl-. pnas.org

Table 5: Calculated Quantum Chemical Parameters for Aziridine, 1-butyl-

| Parameter | Description | Predicted Nature |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively High (Electron Donor) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively High |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of Chemical Reactivity |

| Electrophilicity Index | Measure of electrophilic character | Moderate |

Note: The specific values of these parameters are dependent on the computational method employed.

Proton Affinity and Intramolecular/Intermolecular Hydrogen Bonding Studies

The basicity of the nitrogen atom in the aziridine ring is a key determinant of its chemical behavior, influencing its ability to be protonated and to participate in hydrogen bonding. The proton affinity (PA) is a fundamental measure of the intrinsic basicity of a molecule in the gas phase. While specific experimental PA values for 1-butyl-aziridine are not widely documented, computational studies on related small N-alkyl aziridines provide significant insight.

A computational study on various cyclic amines explored the formation of proton-bound homodimers ([B··H··B]⁺) within a self-assembled supramolecular host. pnas.org This research observed the formation of such dimers for N-alkylaziridines, including N-methyl, N-isopropyl, and N-tert-butyl derivatives, highlighting the role of intermolecular hydrogen bonding in stabilizing the protonated species. pnas.org The study employed G3(MP2)B3 and G3B3 levels of theory to calculate proton affinities and the enthalpy of the hydrogen bonds. The calculated PA values for related amines demonstrate good agreement with available experimental data, lending confidence to the theoretical models. pnas.org The formation of these stable, hydrogen-bonded dimers suggests that the enthalpic gain from the strong, ionic hydrogen bond may be a driving force for encapsulation. pnas.org

The nitrogen atom of the 1-butyl-aziridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor in intermolecular interactions. Plausible reaction mechanisms for the aza-addition of aziridines have been proposed to involve hydrogen bonding and subsequent proton transfer. researchgate.net Furthermore, the activation of reagents through hydrogen bonding is a recognized strategy in organic synthesis. beilstein-journals.orgacs.org For instance, the reactivity of iminoiodinanes in aziridination reactions is significantly enhanced by hydrogen-bonding with fluorinated alcohol solvents like HFIP, which increases the oxidant strength. beilstein-journals.org Such interactions underscore the importance of intermolecular forces in modulating the reactivity of the aziridine ring and related species. beilstein-journals.org While intramolecular hydrogen bonds are crucial in many complex molecules, they are not a characteristic feature of the simple 1-butyl-aziridine structure itself, but become relevant in substituted derivatives. acs.orgacs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of strained heterocycles like 1-butyl-aziridine. acs.org Studies have provided detailed energy profiles, geometries of intermediates, and transition states for various transformations.

One area of investigation involves the reactivity of N-alkyl, C-phenyl substituted aziridines. In a study combining pulse radiolysis and computational methods, it was found that the oxidation of aziridines with an N-alkyl substituent and a C-phenyl substituent, such as 1-butyl-2-phenyl-aziridine, results in the spontaneous ring-opening of the generated radical cation to form an azomethine ylide radical cation. unifr.ch This contrasts with N-phenyl aziridines, where the ring tends to remain intact after oxidation. unifr.ch

The cycloaddition of carbon disulfide (CS₂) to N-butyl-2-phenylaziridine has been modeled using DFT, revealing a detailed mechanistic pathway. unimi.itrsc.org This research, employing a metal-free porphyrin-based catalytic system, identified the key intermediates and transition states. The reaction proceeds through the opening of the aziridine ring, followed by the nucleophilic attack of the nitrogen atom on the CS₂ molecule. The calculations identified a crucial transition state (5TS) for the final ring-closing step, where a sulfur atom attacks a carbon of the opened aziridine backbone in an SN2 fashion. rsc.org This step was found to have a very small free energy barrier of +3.7 kcal mol⁻¹, indicating a facile ring closure to form the thiazolidine-2-thione product. rsc.org

Table 1: Calculated Free Energy Barriers for CS₂ Cycloaddition to N-butyl-2-phenylaziridine

| Transition State | Description | Free Energy Barrier (kcal/mol) |

|---|---|---|

| 4TS | Approach of CS₂ to the opened aziridine intermediate | +8.4 |

| 5TS | Ring-closing SN2 attack by sulfur | +3.7 |

Data sourced from a computational study on the reaction mediated by a TPPH₂/TBACl catalytic system. rsc.org

Furthermore, theoretical studies on the rhodium-catalyzed carbonylative ring expansion of N-tert-butyl-2-phenylaziridine have shed light on the factors controlling regioselectivity. acs.org DFT calculations at the B3LYP/6-31G(d) level showed that the reaction's viability is determined by the activation of the C-N bond in the initial aziridine-metal complex. A phenyl substituent at the carbon atom facilitates the insertion of the rhodium atom into the Cα-N bond via hyperconjugation, a stabilizing interaction that is less effective with a methyl substituent, rendering the N-tert-butyl-2-methylaziridine unreactive under the same conditions. acs.org These computational models successfully reproduce and explain experimentally observed reactivity and specificity. acs.org

Investigation of Solvent Effects through Theoretical Models

The influence of the solvent environment on the reaction pathways and energetics of aziridines is a critical aspect that can be effectively probed through theoretical models. Continuum solvation models are a common and efficient method for incorporating bulk solvent effects into quantum chemical calculations. researchgate.net

The Polarizable Continuum Model (PCM) is one of the most widely used of these methods. researchgate.netmdpi.com In this approach, the solute is placed within a cavity embedded in a polarizable dielectric continuum that represents the solvent. This allows for the calculation of solute-solvent electrostatic interactions. The PCM model has been used to study solvent effects on the ring-opening of 2-methylaziridine (B133172) in methanol (B129727) and dimethylsulfoxide researchgate.net and on the copper-catalyzed ring-opening of N-protected aziridines in tetrahydrofuran (B95107) (THF). mdpi.com

Similarly, Self-Consistent Reaction Field (SCRF) calculations, which also model the solvent as a continuum, have been applied to investigate the mechanism of aziridine ring-opening. For example, the energetic barrier for the ring-opening of (s)-1-benzyl-2-methyl-aziridine in THF was calculated to be approximately 10.9 kcal/mol, indicating a thermodynamically spontaneous process. researchgate.net

In computational studies on the cycloaddition of CS₂ to N-butyl-2-phenylaziridine, the effect of the solvent was explicitly included in the calculations. unimi.it The entire reaction mechanism was modeled considering tetrahydrofuran (THF) as the solvent, ensuring that the calculated energy profiles and barriers are relevant to realistic solution-phase conditions. unimi.it More advanced techniques, such as sequential quantum mechanics/molecular mechanics (S-QM/MM) methods, offer a more explicit treatment of the solvent. rsc.org These multiscale approaches treat the first solvation shell with high-level quantum mechanics while the rest of the solvent is modeled with a classical force field, allowing for a detailed analysis of specific interactions like hydrogen bonding between the solute and individual solvent molecules. rsc.org

Advanced Synthetic Applications of Aziridine, 1 Butyl Excluding Medical

Building Block for Complex Organic Synthesis

Aziridine (B145994), 1-butyl-, like other N-substituted aziridines, is a valuable and versatile building block in the field of organic synthesis. rsc.orgnih.gov Its utility stems from the high ring strain inherent in the three-membered heterocyclic structure, which provides a strong thermodynamic driving force for ring-opening reactions. rsc.orgjove.com This reactivity allows for the stereocontrolled introduction of a C(sp³)-rich amine scaffold into more complex molecular frameworks. nih.gov

The core reactivity of Aziridine, 1-butyl- involves nucleophilic attack, which leads to the cleavage of one of the carbon-nitrogen bonds. mdpi.comresearchgate.net This process is a powerful strategy for constructing β-functionalized alkylamines, which are important motifs in many larger molecules. mdpi.com A wide array of nucleophiles, including carbon-, nitrogen-, and oxygen-based reagents, can be employed to open the aziridine ring, leading to a diverse range of substituted products. mdpi.comresearchgate.net The regioselectivity of these ring-opening reactions can often be controlled, making aziridines predictable and reliable synthons for creating complex amine-containing compounds. mdpi.com The manipulation of such aziridines is a recognized strategy for the stereocontrolled synthesis of valuable chemical frameworks. nih.gov

| Nucleophile Type | Resulting Structure |

| Carbon Nucleophiles | Elongated carbon chain with a β-amino group |

| Nitrogen Nucleophiles | Vicinal diamine derivatives |

| Oxygen Nucleophiles | β-amino alcohol derivatives |

| Sulfur Nucleophiles | β-amino thiol derivatives |

This table illustrates the general outcomes of nucleophilic ring-opening reactions on an aziridine core.

Role in Polymer Chemistry and Materials Science

The unique reactivity of the aziridine ring has been extensively exploited in polymer chemistry and materials science. rsc.org Aziridine, 1-butyl-, as an N-alkyl aziridine, can serve as a monomer or a reactive functional group in the development of advanced polymeric materials. rsc.orgresearchgate.net

Polyethyleneimine (PEI) is a polymer characterized by a high density of amine groups along its backbone, making it useful for applications such as CO2 capture and metal chelation. ua.eduresearchgate.net While commercial PEI is often produced in a branched (hyperbranched) form through the cationic ring-opening polymerization (CROP) of unsubstituted aziridine, N-substituted aziridines like Aziridine, 1-butyl- are key to producing linear PEI derivatives. researchgate.netmdpi.comresearchgate.net

The polymerization of Aziridine, 1-butyl- results in a linear polymer, poly(N-butyl-ethylenimine), where each repeating unit contains a butyl group attached to the nitrogen atom. The synthesis of well-defined, linear PEIs and their derivatives is often achieved through the anionic ring-opening polymerization (AROP) of N-activated aziridines. ua.edumdpi.comresearchgate.net While the butyl group itself is not strongly activating, related N-acyl or N-sulfonyl aziridines are polymerized under anionic conditions to create linear polysulfonylaziridines, which can then be deprotected to yield linear PEI. mdpi.comnsf.govosti.gov This route offers greater control over the polymer's structure compared to traditional cationic methods. ua.edu

Aziridine, 1-butyl- and related derivatives are instrumental in creating novel polymeric materials and specialized formulations. rsc.orgrsc.org The aziridine group's high reactivity with nucleophiles, such as carboxylic acids, allows it to be used for post-polymerization modification or as a cross-linking agent. rsc.orgresearchgate.net By incorporating aziridine moieties into a polymer backbone or as side chains, materials can be designed to have enhanced mechanical properties, durability, and chemical stability. researchgate.net

For instance, trifunctional aziridines are used as cross-linkers that react with carboxyl groups in other polymers to form a stable network. researchgate.net This chemistry is foundational to developing new resins, coatings, and adhesives. The ability to trigger these ring-opening reactions under specific conditions allows for the formulation of curable materials that can be tailored for a variety of applications. researchgate.net The development of polymers from aziridine-based monomers is a growing field aimed at creating materials with unique properties that can rival those based on traditional epoxide chemistry. rsc.org

The synthesis of polymers with precisely controlled structures, or tailored architectures, is a major goal in materials science. For polyamines, this is achieved using N-substituted aziridines as monomers in living anionic ring-opening polymerizations (AROP). mpg.deacs.org Living polymerizations are characterized by the absence of termination reactions, which allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. mpg.deacs.org

N-sulfonyl aziridines are particularly effective monomers for AROP, yielding well-defined linear poly(sulfonyl aziridine)s. mpg.deacs.org These polymers serve as precursors to linear polyamines after a subsequent desulfonylation step. mpg.de This strategy provides access to complex macromolecular architectures containing polyamine segments that were previously inaccessible. mpg.de By carefully selecting monomers and controlling the polymerization sequence, researchers can create sophisticated structures such as amphiphilic multiblock copolymers, which have applications in nanotechnology and materials science. mpg.de

Development of Novel Polymeric Materials and Formulations

Intermediates in Agrochemical Synthesis

Aziridine derivatives are recognized as important intermediates in the synthesis of a variety of specialty chemicals, including agrochemicals. solubilityofthings.comontosight.ai The high reactivity of the aziridine ring allows for its efficient conversion into more complex structures that may possess desired biological activity. solubilityofthings.com While specific, large-scale applications of Aziridine, 1-butyl- in named agrochemical products are not widely detailed in public literature, its role as a versatile building block for nitrogen-containing heterocyclic compounds makes it a valuable synthon in the exploratory synthesis of new pesticides and herbicides. solubilityofthings.comontosight.ai

Creation of Unnatural Amino Acids (e.g., Lanthionines)

The synthesis of unnatural amino acids is of great interest for their potential use in peptide science and drug discovery. nih.govacs.org Aziridines are excellent substrates for the stereoselective synthesis of these compounds. nih.govbioorg.org Specifically, the ring-opening of enantiomerically pure aziridine-2-carboxylates with various nucleophiles provides a reliable route to both α- and β-amino acids and their derivatives. bioorg.org

A notable example is the synthesis of lanthionines, which are non-proteinogenic amino acids characterized by a thioether bridge. researchgate.netucl.ac.uk Lanthionines are key structural components of lantibiotics, a class of peptide-based natural products. mdpi.com A modern synthetic strategy to create lanthionine-containing peptides involves the S-alkylation of a cysteine residue with an aziridine derivative. mdpi.comresearchgate.net This reaction proceeds via nucleophilic attack of the cysteine thiol on the aziridine ring, opening it to form the characteristic thioether linkage of lanthionine. researchgate.netmdpi.com This method highlights the utility of aziridine substrates as versatile precursors for constructing complex and biologically relevant unnatural amino acids. researchgate.net

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Pathways to 1-Butylaziridine Derivatives

The synthesis of aziridines, including N-substituted variants like 1-butylaziridine, remains a focal point of intensive research due to their role as versatile synthetic intermediates in the creation of pharmaceuticals and functional materials. researchgate.net Future efforts are increasingly directed towards the development of novel synthetic methods that offer high stereoselectivity. The stereochemistry of substituted aziridines is crucial as it dictates the physical and biological properties of the final products. mdpi.com

Current research highlights a move away from classical synthetic approaches towards more modern, efficient strategies. researchgate.net One promising avenue is the use of advanced catalytic systems to achieve stereoselective transformations. For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of various nitrogen-containing heterocycles. researchgate.netmdpi.com Research into three-component reactions involving aziridines, isocyanides, and other substrates catalyzed by palladium has shown potential for producing polysubstituted derivatives with good yields. researchgate.net

Furthermore, the exploration of biocatalysis, using enzymes like aldolases, offers a green and highly stereoselective tool for carbon-carbon bond formation, which could be adapted for the synthesis of chiral polyfunctional molecules derived from 1-butylaziridine. nih.gov The development of tailor-made biocatalysts through protein engineering or computational design represents a significant step towards creating customized synthetic pathways. nih.gov Another innovative approach involves the use of N-fluoroalkyl-1,2,3-triazoles as precursors, which can be stereoselectively converted into haloalkenyl imidoyl halides and subsequently functionalized to yield diverse and stereo-defined N-alkenyl compounds. uochb.cz Computational studies accompanying these synthetic efforts are vital for understanding reaction mechanisms and explaining the stereoselective outcomes. uochb.cz

Advanced Controlled Polymerization Strategies for High Molecular Weight and Defined Polymeric Structures

The polymerization of aziridine (B145994) monomers is a key route to producing linear and branched polyamines. A significant area of future research is the development of advanced controlled polymerization techniques to synthesize high molecular weight poly(1-butylaziridine) with well-defined structures. researchgate.net While techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization have provided unprecedented control over polymer architecture for a wide range of monomers, their application to N-alkylaziridines like 1-butylaziridine is an area ripe for exploration. sigmaaldrich.comnih.gov These methods allow for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com

Anionic ring-opening polymerization (AROP) has been a primary method for polymerizing activated aziridines. researchgate.netmdpi.com For example, the AROP of tert-butyl aziridine-1-carboxylate (BocAz), an aziridine with an electron-withdrawing group on the nitrogen, has been studied. mdpi.comnsf.gov While these polymerizations can be controlled to some extent by varying the monomer-to-initiator ratio, achieving high molecular weights has been limited by the poor solubility of the resulting polymer, which often precipitates prematurely. mdpi.com

Future strategies will likely focus on overcoming these solubility challenges. One approach is the use of different activating groups on the aziridine nitrogen that enhance solubility while still permitting controlled polymerization. researchgate.net The living anionic ring-opening polymerization of racemic sulfonyl-activated aziridines has been shown to yield soluble polymers with low polydispersities and controllable molecular weights, suggesting a promising path forward. researchgate.net The development of one-pot, sequence-controlled copolymerizations of different cyclic monomers using a single catalytic system is another advanced strategy that could be applied to create complex and functional polymeric structures based on 1-butylaziridine. researchgate.net

Exploration of New Catalytic Systems for Aziridine Functionalization and Transformations

The functionalization and transformation of the aziridine ring are central to its utility as a synthetic building block. A key future research direction is the exploration of novel catalytic systems that enable new types of chemo-, regio-, and stereoselective reactions. nih.gov Combining different catalytic systems, such as in cooperative or relay catalysis, presents a powerful strategy to access unprecedented transformations and create valuable products from aziridine precursors. tdx.cat

Organocatalysis has emerged as a particularly attractive field, offering efficient and environmentally friendly alternatives to metal-based catalysts. researchgate.net Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective in promoting the ring-opening reactions of aziridines with various nucleophiles, such as amines and thiols, under mild conditions. researchgate.net Future work will likely involve designing new organocatalysts with tailored properties to control reactivity and selectivity. For instance, the development of chiral organocatalysts is crucial for enantioselective transformations. beilstein-journals.org

The functionalization of C-H bonds is another important area. Catalytic systems, such as the N-hydroxyphthalimide (NHPI)/Co(OAc)₂ combination, have been effective for the aerobic oxidation of substrates with activated C-H bonds. beilstein-journals.org Adapting such systems for the selective functionalization of 1-butylaziridine derivatives could open up new synthetic routes. Furthermore, Lewis acid catalysts like Cu(OTf)₂ or Zn(OTf)₂ have been used in [3+2] cycloaddition reactions of N-tosylaziridines with nitriles, demonstrating the potential for constructing more complex heterocyclic systems. researchgate.net The development of new protocols using these and other novel catalytic systems will continue to expand the synthetic toolbox for aziridine chemistry.

Integration of Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational modeling has become an indispensable tool in modern chemistry and materials science, bridging theoretical principles with practical applications. hilarispublisher.com For a compound like 1-butylaziridine and its derivatives, the integration of advanced computational modeling is a critical future research direction for predicting reactivity and designing materials with specific properties. hilarispublisher.comresearchgate.net These models serve as a virtual laboratory, allowing researchers to simulate processes and manipulate variables under controlled conditions, thereby shortening development timelines and reducing costs. hilarispublisher.comresearchgate.net

At the quantum level, techniques like Density Functional Theory (DFT) can provide deep insights into the electronic structure of 1-butylaziridine, predicting its chemical reactivity and the nature of its interactions. hilarispublisher.comresearchgate.net This predictive power is invaluable for designing new reactions and catalysts. For example, computational studies have been used to elucidate the mechanism of triazole ring-opening reactions to form N-alkenyl compounds, successfully explaining the observed stereoselectivity. uochb.cz

Molecular Dynamics (MD) simulations can track the movement and interactions of atoms and molecules over time, which is essential for understanding the behavior of polymers derived from 1-butylaziridine. hilarispublisher.com These simulations can predict physical properties such as the glass transition temperature and mechanical strength of poly(1-butylaziridine). nsf.gov The integration of machine learning and deep learning models with these physics-based algorithms is further enhancing the accuracy and scope of computational design. mdpi.com These advanced models can accelerate the discovery of new materials by screening vast numbers of potential structures and predicting their properties, guiding experimental efforts toward the most promising candidates. researchgate.netmdpi.com

Expansion of Applications in Diverse Advanced Materials Science Fields

The unique properties of polymers derived from aziridines, known as polyamines, position them for a wide range of applications in advanced materials science. researchgate.nettescan.com A significant future research direction for 1-butylaziridine is the expansion of its use in creating functional materials for diverse technological fields. openaccessjournals.com The field of advanced materials focuses on developing new materials with exceptional mechanical, thermal, or chemical properties to meet specific application challenges. appleacademicpress.com

Polymers based on 1-butylaziridine are candidates for various high-performance applications. The resulting polyamines have potential uses in areas such as CO₂ adsorption, antimicrobial coatings, and as chelating agents. researchgate.net In the energy sector, functional materials are critical for developing next-generation batteries and catalysts. openaccessjournals.commpie.de Polymers derived from 1-butylaziridine could be engineered to serve as polymer electrolytes or binders in lithium-ion batteries. mpie.de

In the realm of electronics, functional polymers are used to create flexible displays and wearable devices. openaccessjournals.com The properties of poly(1-butylaziridine) could be tailored for such applications. Furthermore, in the biomedical field, polyamines are explored for drug delivery systems and as scaffolds in tissue engineering. openaccessjournals.com The deprotection of related polymers like poly(BocAz) yields linear polyethyleneimine (lPEI), a polymer known for its use in gene transfection. mdpi.com By exploring different polymerization techniques and functionalization strategies for 1-butylaziridine, researchers can aim to create a new class of advanced materials with tailored properties for a multitude of cutting-edge applications in energy, electronics, and healthcare. openaccessjournals.comoatext.com

Q & A

Q. How can researchers optimize the synthesis of 1-butylaziridine derivatives for regioselective ring-opening reactions?

Methodological Answer: To optimize regioselectivity, systematically vary reaction parameters such as solvent polarity, temperature, and electrophile/reactant ratios. For example, in CO₂ incorporation reactions, aziridine concentration (e.g., 1.5 mol/L in THF) and CO₂ pressure (e.g., 1.2 MPa) critically influence yields and regiochemical outcomes . Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation and computational modeling (DFT) to predict transition-state geometries. Validate results via HPLC or GC-MS to quantify product ratios.

Q. What spectroscopic techniques are most effective for characterizing 1-butylaziridine’s vibrational and rotational dynamics?

Methodological Answer: High-resolution Fourier-transform infrared (FTIR) spectroscopy can resolve fundamental vibrational modes (e.g., ν1–ν17), while rotational-vibrational coupling analysis (e.g., A-/B-type band assignments) provides insights into molecular symmetry and energy levels . Complement experimental data with ab initio harmonic force field calculations to predict vibrational frequencies and intensities. For nitrogen inversion dynamics, use temperature-dependent NMR to measure ΔG‡ and compare with computational enthalpy/entropy values (e.g., ΔH‡ ≈ 15 kcal/mol, ΔS‡ ≈ -6 cal/mol·K) .

Q. What safety protocols are essential for handling 1-butylaziridine in laboratory settings?

Methodological Answer: Given its classification as a Group 2B carcinogen (IARC), use engineering controls (e.g., fume hoods), personal protective equipment (PPE) including nitrile gloves and face shields, and real-time air monitoring for vapor detection . Store under inert atmosphere (argon) at -20°C to prevent polymerization. Document waste disposal via neutralization with dilute HCl followed by incineration.

Advanced Research Questions

Q. How can 1-butylaziridine derivatives act as enzyme inhibitors for mechanistic studies of glycosidases like GBA?

Methodological Answer: Design bi-functional aziridine activity-based probes (ABPs) with fluorescent tags (e.g., O6-fluorophore) to target active-site clefts. Validate binding via X-ray crystallography (e.g., PDB: 7R7V, 1.76 Å resolution) and kinetic assays (IC50 measurements). Compare inhibition potency with first-generation ABPs and assess selectivity using mutant enzyme constructs .

Q. What computational methods best predict the nitrogen inversion barrier in 1-butylaziridine derivatives?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model inversion pathways. Include zero-point energy (ZPE) corrections and solvent effects (e.g., PCM model for THF). Compare computed barriers (ΔG‡ ≈ 15–17 kcal/mol) with experimental values from variable-temperature NMR or microwave spectroscopy . Investigate protonation-deprotonation mechanisms in aqueous environments to explain discrepancies in observed barriers.

Q. How do transition-metal catalysts influence the aziridination of olefins using 1-butylaziridine precursors?

Methodological Answer: Study ruthenium porphyrin catalysts (e.g., [Ru(CO)TPP]) via kinetic isotope effects (KIEs) and in situ Raman spectroscopy to track intermediates like singlet aziridine complexes (e.g., Ru(CO)). Evaluate steric/electronic effects of substituents on aziridine coordination (Ru–N distances ≈ 2.43 Å) and separation energetics (+11.3 kcal/mol) . Optimize catalytic cycles by adjusting CO pressure and ligand ratios.

Q. What strategies elucidate the role of aziridine moieties in biosynthetic pathways, such as mitomycinoid alkaloid production?

Methodological Answer: Employ gene knockout studies (e.g., MitM aziridine N-methyltransferase) to disrupt biosynthetic pathways in Streptomyces spp. Use isotopic labeling (¹³C/¹⁵N) and LC-HRMS to trace aziridine incorporation into alkaloid scaffolds. Compare wild-type and mutant strains via metabolomic profiling .

Q. How can researchers resolve contradictions in reported regioselectivity data for 1-butylaziridine reactions?

Methodological Answer: Conduct meta-analyses of published datasets (e.g., Table 2 in ) to identify outliers caused by impurities or solvent effects. Reproduce conflicting experiments under controlled conditions (e.g., anhydrous solvents, standardized substrates). Use multivariate statistical tools (e.g., PCA) to correlate reaction variables (pressure, temperature) with product ratios. Validate hypotheses via in silico transition-state sampling (e.g., NEB calculations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.